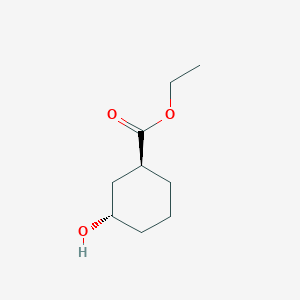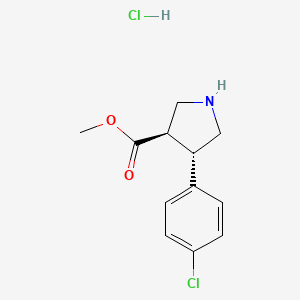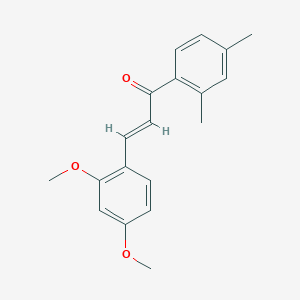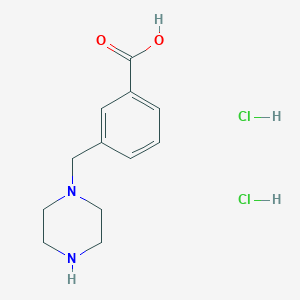
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90% (hereafter referred to as “1-(3-CPP)”) is a white crystalline powder that is used as a reagent in a variety of laboratory experiments. It is a derivative of piperazine, a heterocyclic compound that is found in many pharmaceuticals, and is widely used in the synthesis of organic compounds. 1-(3-CPP) is a versatile compound that is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important topics to consider when studying this compound.
Applications De Recherche Scientifique
1-(3-CPP) is widely used in scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides, as well as in the synthesis of heterocyclic compounds. It is also used in the synthesis of drugs, such as antifungal agents and antibiotics, and in the synthesis of pharmaceutical intermediates. Additionally, 1-(3-CPP) is used in the synthesis of fluorescent dyes and other compounds used in imaging techniques.
Mécanisme D'action
The mechanism of action of 1-(3-CPP) is not well understood, but it is thought to be related to its ability to act as a nucleophile and react with electrophiles. It is also thought to be involved in the formation of hydrogen bonds between molecules, as well as in the formation of hydrogen-bonded complexes. Additionally, 1-(3-CPP) is believed to be involved in the formation of covalent bonds between molecules, which is important in the formation of organic compounds.
Biochemical and Physiological Effects
1-(3-CPP) has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as proteases, and to inhibit the growth of certain bacteria. Additionally, 1-(3-CPP) has been shown to have an effect on the metabolism of certain drugs, such as antifungal agents. Furthermore, 1-(3-CPP) has been shown to have an effect on the absorption of certain drugs, such as antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-CPP) has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 1-(3-CPP) is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, it is also important to consider the potential toxicity of 1-(3-CPP), as it is known to be toxic to certain bacteria and can be irritating to the skin and eyes.
Orientations Futures
There are a number of potential future directions for the use of 1-(3-CPP). One potential direction is the development of new drugs and pharmaceuticals using 1-(3-CPP) as a starting material. Additionally, 1-(3-CPP) could be used in the synthesis of compounds with improved pharmacological properties. Furthermore, 1-(3-CPP) could be used in the development of new imaging techniques and fluorescent dyes. Finally, 1-(3-CPP) could be used in the synthesis of compounds with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(3-CPP) is relatively simple and involves the reaction of 3-chloropiperazine and 3-carboxyphenylmethyl chloride in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is typically conducted at room temperature and the product, 1-(3-CPP), is isolated by filtration or crystallization.
Propriétés
IUPAC Name |
3-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHZZOBIGOPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-carboxyphenyl methyl) piperazine-2HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


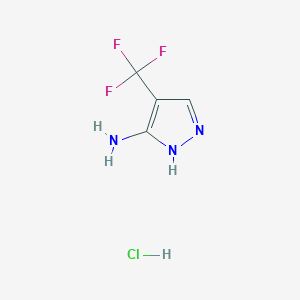
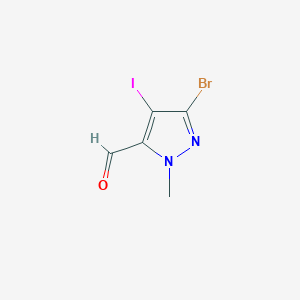
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)

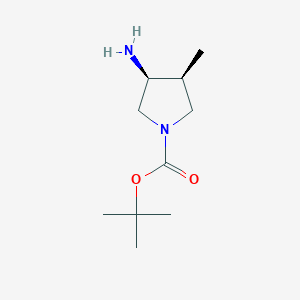
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
